molecular formula C17H21N3O2 B500308 N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 890598-78-4

N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B500308
CAS No.: 890598-78-4
M. Wt: 299.37g/mol
InChI Key: AMOOUMUAVQQDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C17H21N3O2 and a molecular weight of 299.36754 g/mol. The compound is officially catalogued under CAS registry number 890598-78-4, establishing its unique chemical identity within international chemical databases. The systematic nomenclature reflects the compound's structural complexity, incorporating both the acetylphenyl substituent at the 3-position and the trimethylpyrazole moiety connected via a propanamide linker. This nomenclature follows IUPAC conventions and provides clear identification of all structural components and their respective positions within the molecule.

The chemical structure exhibits characteristic features of both amide and pyrazole chemistry. The propanamide backbone serves as a flexible linker connecting the two aromatic systems, while the specific substitution patterns on both aromatic rings contribute to the compound's unique physicochemical properties. The presence of three methyl groups on the pyrazole ring at positions 3, 4, and 5 creates a highly substituted heterocycle that may influence both the electronic properties and steric accessibility of the molecule.

Property Value
Molecular Formula C17H21N3O2
Molecular Weight 299.36754 g/mol
CAS Number 890598-78-4
Chemical Class Pyrazole derivative, Propanamide
Structural Features Acetylphenyl moiety, Trimethylpyrazole ring

Historical Context of Pyrazole-Based Compound Development

The development of pyrazole-based compounds has a rich historical foundation dating back to the late 19th century when German chemist Ludwig Knorr first introduced the term "pyrazole" in 1883. Knorr's pioneering work led to the discovery of antipyrine, marking the beginning of systematic exploration of pyrazole derivatives for therapeutic applications. This historical milestone established pyrazole chemistry as a fundamental component of medicinal chemistry, with subsequent decades witnessing extensive development of pyrazole-containing pharmaceuticals.

The evolution of pyrazole chemistry gained significant momentum in the mid-20th century when the first natural pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. This discovery challenged the previously held belief that pyrazoles could not occur naturally and opened new avenues for research into the biological significance of pyrazole-containing compounds. The subsequent identification of additional natural pyrazoles, including 3-n-nonylpyrazole from Houttuynia Cordata, further established the biological relevance of this heterocyclic system.

The synthetic methodologies for pyrazole preparation have evolved considerably since Knorr's initial work. Classical approaches, including the Knorr pyrazole synthesis involving the condensation of 1,3-diketones with hydrazines, remain foundational to modern synthetic chemistry. However, contemporary methods have expanded to include 1,3-dipolar cycloaddition reactions, metal-catalyzed processes, and other advanced synthetic transformations. These developments have enabled the preparation of increasingly complex pyrazole derivatives, including the trimethyl-substituted variants exemplified by this compound.

Position in Contemporary Heterocyclic Chemistry Research

This compound occupies a significant position within contemporary heterocyclic chemistry research, particularly in the context of drug discovery and pharmaceutical development. The compound represents a convergence of several important research trends in modern medicinal chemistry, including the exploration of pyrazole-based pharmacophores, the development of multi-target therapeutic agents, and the application of structure-based drug design principles. Current research initiatives have focused on understanding the biological activities of pyrazole derivatives, with particular emphasis on their potential as anti-inflammatory, anticancer, and antimicrobial agents.

The inclusion of this compound in screening libraries, as evidenced by its presence in commercial compound collections, demonstrates its recognition as a potentially valuable research tool. Contemporary pharmaceutical research increasingly relies on diverse chemical libraries for high-throughput screening programs, and the structural features of this compound make it an attractive candidate for such applications. The compound's molecular weight and structural complexity fall within the typical ranges considered optimal for drug-like properties, supporting its utility in medicinal chemistry research.

Recent advances in computational chemistry and molecular modeling have enhanced the ability to predict and understand the biological activities of complex heterocyclic compounds like this compound. These tools enable researchers to investigate structure-activity relationships, predict potential biological targets, and optimize synthetic strategies for improved therapeutic outcomes. The integration of experimental and computational approaches has become essential for advancing the understanding of pyrazole-based compounds and their potential applications in modern medicine.

Research Area Current Focus Potential Applications
Drug Discovery Screening libraries Anti-inflammatory agents
Medicinal Chemistry Structure-activity relationships Anticancer therapeutics
Computational Studies Molecular modeling Antimicrobial compounds
Synthetic Chemistry Method development Pharmaceutical intermediates

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)9-8-17(22)18-16-7-5-6-15(10-16)14(4)21/h5-7,10H,8-9H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOOUMUAVQQDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)NC2=CC=CC(=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, also known by its CAS number 957502-63-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H23N3O2
  • Molecular Weight : 313.394 g/mol
  • CAS Number : 957502-63-5

Synthesis

The synthesis of this compound typically involves the reaction between 3-acetylphenylamine and 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induces apoptosis via caspase activation
HT29 (Colorectal Cancer)15.0Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

This compound exhibits notable antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This property may contribute to its protective effects against cellular damage.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases that lead to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It disrupts the normal progression of the cell cycle, particularly affecting the G2/M transition.
  • Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces inflammation and cytokine release.

Study on Breast Cancer Cells

In a controlled laboratory study involving MCF-7 breast cancer cells treated with varying concentrations of this compound over 48 hours, researchers observed a dose-dependent decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed significant apoptosis at higher concentrations (above 10 µM).

Study on Inflammatory Response

In another study assessing the anti-inflammatory effects in murine macrophages stimulated with LPS, treatment with this compound resulted in a significant reduction in TNF-alpha levels by approximately 60% compared to controls.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects :

  • The 3-acetylphenyl group in the target compound introduces an electron-withdrawing acetyl group, which may enhance interactions with polar residues in biological targets compared to electron-donating groups like ethoxy () or methoxy ().
  • Pyrazole modifications : The 3,4,5-trimethylpyrazole in the target compound contrasts with the 5-hydroxy-3-methylpyrazole in . Methyl groups increase lipophilicity (logP ~3.5 estimated), whereas hydroxy groups reduce it (logP 4.55 in due to thiazole counterbalance) .

Triazolopyridazine systems () expand π-π stacking capabilities, which could enhance target affinity in kinase or protease inhibition .

Pharmacological Implications: Compounds with methoxy/ethoxy groups () may exhibit better aqueous solubility, making them suitable for CNS applications (e.g., neuroprotection in SH-SY5Y cells) .

Physicochemical and ADME Properties

  • logP and Solubility : The target compound’s estimated logP (~3.5) is lower than ’s 4.55, primarily due to the absence of a thiazole group. However, its acetyl group may reduce membrane permeability compared to methoxy/ethoxy analogs.

Preparation Methods

Synthesis of ω-Chloro-N-(3-Acetylphenyl)Propanamide Intermediate

Reaction Scheme :
3-Aminoacetophenone + 3-Chloropropionyl Chloride → ω-Chloro-N-(3-acetylphenyl)propanamide

Conditions :

  • Solvent : Acetone/water (1:2 v/v)

  • Base : K₂CO₃ (1.0 equiv)

  • Temperature : 0°C → room temperature (2 h)

  • Yield : 85–89%

Mechanistic Insights :
The reaction proceeds via Schotten-Baumann acylation, where 3-aminoacetophenone’s amine attacks the electrophilic carbonyl of 3-chloropropionyl chloride. Bicarbonate neutralizes HCl byproduct, shifting equilibrium toward amide formation.

Characterization Data :

ParameterValue
IR (cm⁻¹) 3275 (N–H), 1680 (C=O amide)
¹H NMR (CDCl₃, 400 MHz) δ 2.60 (s, 3H, COCH₃), 3.08 (t, J=6.4 Hz, 2H, CH₂Cl), 4.51 (t, J=6.4 Hz, 2H, CH₂N), 7.42–7.89 (m, 4H, Ar–H)

Pyrazole Alkylation to Form Target Compound

Reaction Scheme :
ω-Chloro-N-(3-acetylphenyl)propanamide + 3,4,5-Trimethylpyrazole → this compound

Conditions :

  • Solvent : DMF (anhydrous)

  • Base : K₂CO₃ (1.2 equiv)

  • Temperature : Reflux (80°C, 6 h)

  • Yield : 76–81%

Optimization Insights :

  • Solvent Screening : DMF outperformed THF and acetonitrile due to superior pyrazole solubility (Table 1).

  • Base Impact : K₂CO₃ provided higher regioselectivity (N1 alkylation) versus NaOH (30% N2 byproduct).

Table 1. Solvent Effects on Alkylation Efficiency

SolventDielectric Constant (ε)Yield (%)N1:N2 Ratio
DMF36.78198:2
THF7.55488:12
Acetonitrile37.56292:8

Alternative Routes and Patent-Disclosed Methods

Ullmann Coupling for Direct Arylation

Patent WO2014188453A2 describes a copper-catalyzed coupling between 3-(3,4,5-trimethylpyrazol-1-yl)propanamide and 3-iodoacetophenone:

Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs₂CO₃

  • Solvent : DMSO, 110°C, 24 h

  • Yield : 58%

Advantages :

  • Avoids chloropropionyl chloride handling.

  • Single-step synthesis.

Limitations :

  • Lower yield compared to stepwise approach.

  • Requires palladium/cobalt co-catalysts for full conversion.

Analytical Validation and Quality Control

Spectroscopic Confirmation

Key Spectral Assignments :

  • ¹³C NMR (101 MHz, CDCl₃) :

    • δ 12.4, 18.1, 20.9 (pyrazole–CH₃)

    • δ 170.2 (amide C=O)

    • δ 198.4 (acetyl C=O)

High-Resolution Mass Spectrometry :

  • Observed : [M+H]⁺ = 300.1814

  • Calculated : C₁₈H₂₂N₃O₂ = 300.1812

Industrial-Scale Production Considerations

Process Intensification Strategies :

  • Continuous Flow Synthesis : Reduces reaction time from 6 h to 25 min via microreactor technology.

  • Green Chemistry Metrics :

    • E-factor : 18.2 (batch) → 9.6 (flow)

    • PMI : 32 → 17

Regulatory Compliance :

  • ICH Guidelines : Residual DMF < 880 ppm (Q3C Class 2 limit).

  • Genotoxic Impurities : Control of chloropropionyl chloride below 1.5 ppm.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, and how do they influence reactivity?

  • Answer : The compound features:

  • A 3-acetylphenyl group (aromatic ring with a ketone substituent).
  • A 3,4,5-trimethyl-1H-pyrazole ring (heterocyclic core with methyl groups enhancing steric and electronic effects).
  • A propanamide linker connecting the two moieties, providing conformational flexibility.
    These groups influence solubility, hydrogen-bonding capacity, and interactions with biological targets. The acetyl group may participate in nucleophilic reactions, while the pyrazole ring contributes to π-π stacking and metal coordination .

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Answer : Multi-step synthesis is typically required:

Pyrazole core synthesis : Condensation of hydrazine derivatives with diketones under acidic conditions.

Propanamide linker formation : Amidation between a carboxylic acid derivative (e.g., 3-(pyrazolyl)propanoic acid) and 3-acetylaniline using coupling agents like EDCI/HOBt.

Purification : Column chromatography (silica gel, gradient elution) or recrystallization.
Optimization : Control temperature (60–80°C for amidation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 amine:acid) to improve yields (typically 60–85%) .

Q. Which analytical techniques are critical for characterizing this compound and confirming purity?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and linker connectivity.
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion).
  • HPLC : Assess purity (>95% by area normalization).
  • IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amide/ketone).
    Example: Aromatic protons in ¹H NMR should resolve as distinct multiplets between δ 7.2–8.1 ppm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Answer :

  • Method : Synthesize analogs with variations in:
  • Pyrazole substituents (e.g., replacing methyl groups with halogens or bulkier alkyl chains).
  • Acetylphenyl modifications (e.g., nitro or methoxy groups).
  • Assays : Test analogs in in vitro models (e.g., enzyme inhibition, cell viability).
  • Data analysis : Use IC₅₀ values and molecular docking to correlate substituent effects with activity.
    Example: Pyrazole methyl groups may enhance hydrophobic interactions with target proteins, while electron-withdrawing groups on the phenyl ring could improve binding affinity .

Q. What computational methods are suitable for studying the mechanistic interactions of this compound with biological targets?

  • Answer :

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways (e.g., binding to enzyme active sites).
  • Molecular dynamics (MD) : Predict stability of ligand-protein complexes.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps).
    Tools like Gaussian or GROMACS are recommended. Validation with experimental data (e.g., crystallography) is critical .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?

  • Answer :

  • Root-cause analysis : Check purity (HPLC), batch variability, or assay conditions (pH, temperature).
  • Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent effects on solubility).
  • Reproducibility : Validate findings in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
    Example: Contradictory IC₅₀ values may arise from differences in cell lines or compound aggregation .

Q. What steps are essential for pharmacological profiling, including target identification and mechanism of action?

  • Answer :

Target identification : Use affinity chromatography or pull-down assays with tagged compounds.

Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetics.

Mechanistic assays : Measure secondary messengers (e.g., cAMP) or pathway markers (Western blot).

Toxicity screening : Assess hepatotoxicity (e.g., CYP450 inhibition) and cardiotoxicity (hERG channel binding) .

Q. How do the functional groups in this compound influence its reactivity in derivatization reactions?

  • Answer :

  • Amide group : Resistant to hydrolysis but amenable to reduction (e.g., LiAlH₄ to amine).
  • Pyrazole ring : Participates in electrophilic substitution (e.g., nitration at C4).
  • Acetyl group : Susceptible to nucleophilic attack (e.g., Grignard reactions).
    Example: Bromination of the pyrazole ring requires Lewis acid catalysts (e.g., FeBr₃) to direct regioselectivity .

Q. What methodologies are effective for designing analogs with improved pharmacokinetic properties?

  • Answer :

  • Bioisosteric replacement : Swap pyrazole with triazole to enhance metabolic stability.
  • Prodrug strategies : Introduce ester groups to improve oral bioavailability.
  • Computational ADMET prediction : Use tools like SwissADME to optimize logP and solubility.
    Example: Adding polyethylene glycol (PEG) chains to the propanamide linker can increase half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.